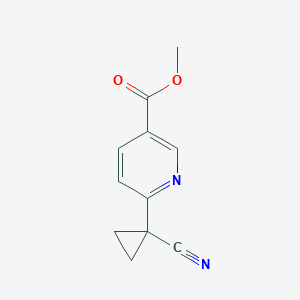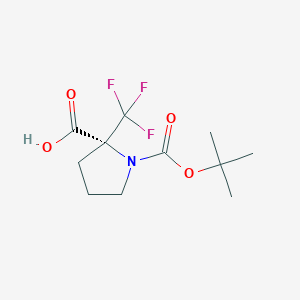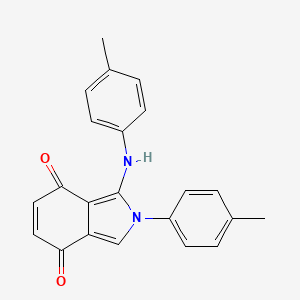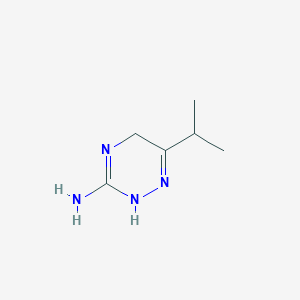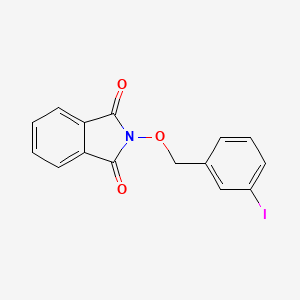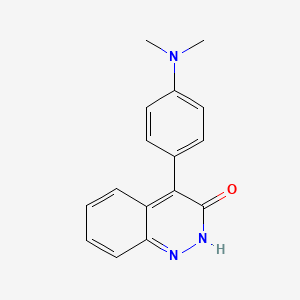
4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one is a heterocyclic compound that belongs to the cinnoline family It is characterized by the presence of a cinnoline core structure with a dimethylamino group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one typically involves the cyclization of arylhydrazonomalononitrile derivatives. One common method includes the reaction of 4-amino-3-cyano-5,7-dimethylcinnoline with various amines such as n-hexylamine, cyclohexylamine, and isopropylamine . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted cinnoline compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in organic electronics and as a building block for novel materials with unique electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and as a fluorescent probe for detecting specific biomolecules.
Mecanismo De Acción
The mechanism of action of 4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3-cyano-5,7-dimethylcinnoline
- 4-(Dimethylamino)phenylhydrazine
- 2,5-Disubstituted pyrazolo[4,3-c]cinnolin-3-ones
Uniqueness
4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties .
Propiedades
Número CAS |
62529-16-2 |
|---|---|
Fórmula molecular |
C16H15N3O |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
4-[4-(dimethylamino)phenyl]-2H-cinnolin-3-one |
InChI |
InChI=1S/C16H15N3O/c1-19(2)12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)17-18-16(15)20/h3-10H,1-2H3,(H,18,20) |
Clave InChI |
KYJNWUZCQDOWLO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=NNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


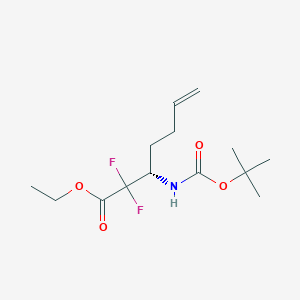
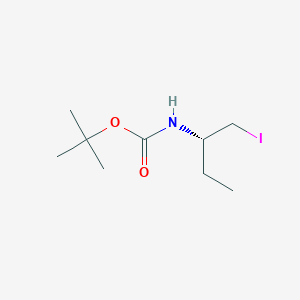
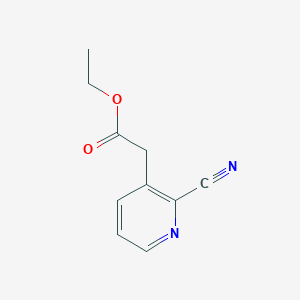
![2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione](/img/structure/B13102309.png)

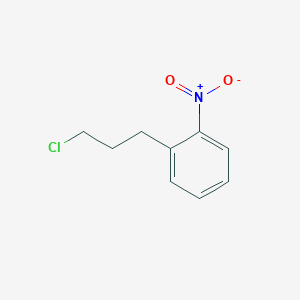
![4-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102317.png)
![Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13102324.png)
